molecular formula C9H10N2O B3274806 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one CAS No. 61479-36-5

5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one

Cat. No.: B3274806
CAS No.: 61479-36-5
M. Wt: 162.19 g/mol
InChI Key: FNDNCBMOHMAWRH-UHFFFAOYSA-N
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Description

Historical Context and Structural Classification of Azepine and Pyridoazepine Ring Systems

Azepines are a class of seven-membered heterocyclic compounds that incorporate a nitrogen atom within the ring. slideshare.net Due to the instability of a planar seven-membered ring, azepines typically exist in non-planar boat or chair conformations. slideshare.net The study of azepines and their derivatives has been a subject of interest for over fifty years, with research focusing on their synthesis, reactions, and biological properties. researchgate.net Synthetic approaches to the azepine core often involve the ring expansion of smaller five or six-membered rings or cyclization of linear precursors. researchgate.netresearchgate.net

Pyridoazepines are a specific class of fused heterocyclic systems where a pyridine (B92270) ring is fused to an azepine ring. The classification of these systems depends on the position and orientation of the ring fusion. The pyrido[3,2-b]azepine system, for instance, indicates that the pyridine ring is fused at its 3- and 2-positions to the 'b' face of the azepine ring. This fusion creates a rigid, polycyclic heteroatomic structure capable of orienting substituents in a defined three-dimensional space. thieme-connect.com

Significance of the Pyrido[3,2-b]azepin-6-one Core as a Chemical Research Scaffold

The pyrido[3,2-b]azepin-6-one core is recognized as a significant "privileged scaffold" in medicinal chemistry. thieme-connect.com This term refers to molecular frameworks that can bind to a variety of biological targets with high affinity, making them valuable starting points for drug discovery. The rigid structure of the pyridoazepinone core allows for the strategic placement of various functional groups, enabling the exploration of structure-activity relationships. thieme-connect.com

The utility of this scaffold is evident in the development of compounds with potential therapeutic applications. For example, derivatives of the related 2,3,4,5-tetrahydro-1H-pyrido[3,2-b]azepine and its corresponding lactam have been synthesized and studied for their psychotropic activity. nih.gov Research into different isomers, such as the pyrido[4,3-c]azepin-5-one scaffold, has led to the discovery of potent antagonists for chemokine receptors like CCR2, which are implicated in various inflammatory diseases. nih.gov This highlights the broader importance of the pyridoazepinone family as a source of novel, biologically active molecules.

Overview of Academic Research Trajectories for the 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one Moiety

Academic research on the this compound moiety has primarily focused on its synthesis and the biological evaluation of its derivatives.

Early research in the late 1970s described the synthesis of N-substituted derivatives of the corresponding lactam and azepine. nih.gov These studies provided initial pharmacological results indicating a partial tranquilizing activity for certain derivatives, establishing an early trajectory towards exploring its effects on the central nervous system. nih.gov

More recent research has concentrated on developing novel synthetic routes to access this scaffold. A key strategy involves a Beckmann rearrangement to achieve ring expansion from a six-membered quinolinone precursor to the seven-membered pyridoazepinone ring. thieme-connect.com This method was successfully applied to synthesize a series of 4-(trifluoromethyl)-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-ones. thieme-connect.com Following synthesis, these novel compounds underwent preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation to assess their drug-like properties. The results of this biopharmaceutical profiling showed that properties such as intestinal solubility, permeability, and hepatic metabolism were highly dependent on the specific structure of the compound. thieme-connect.com This line of research underscores a modern trajectory focused on creating libraries of these compounds for medicinal chemistry and identifying candidates with favorable pharmacokinetic profiles for further development. thieme-connect.com

Interactive Data Table: Synthesis of 4-(Trifluoromethyl)-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-ones thieme-connect.com

PrecursorReaction TypeKey TransformationProduct
4-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-oneBeckmann RearrangementRing expansion4-(Trifluoromethyl)-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one

Interactive Data Table: Early Pharmacological Investigation of Pyrido[3,2-b]azepine Derivatives nih.gov

Derivative ClassInvestigated ActivityFinding
N-(2-diethylaminoethyl) derivatives of the lactamPsychotropicPartial tranquilizing activity
N-(3-dimethylaminopropyl) derivatives of the lactamPsychotropicPartial tranquilizing activity

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7,8,9-tetrahydropyrido[3,2-b]azepin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-5-1-3-7-8(11-9)4-2-6-10-7/h2,4,6H,1,3,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDNCBMOHMAWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=N2)NC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,7,8,9 Tetrahydro 6h Pyrido 3,2 B Azepin 6 One and Its Analogues

Established Synthetic Routes and Reaction Mechanisms

The construction of the pyrido[3,2-b]azepin-6-one core has been achieved through several well-established synthetic pathways. These routes often leverage foundational organic reactions, adapting them to build the fused heterocyclic system.

Beckmann Rearrangement-Based Approaches for Ring Expansion

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide, providing a powerful tool for ring expansion in the synthesis of cyclic lactams. wikipedia.orgbyjus.com This acid-catalyzed rearrangement has been applied to the synthesis of various azepinone-containing structures. researchgate.netias.ac.in The archetypal reaction involves the conversion of a cyclic ketone into its corresponding oxime, which then undergoes rearrangement to yield an expanded lactam ring. wikipedia.org

The mechanism commences with the protonation of the oxime's hydroxyl group by an acid catalyst, such as sulfuric acid or polyphosphoric acid, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by a concerted migration of the alkyl group positioned anti-periplanar to the leaving group, which attaches to the nitrogen atom as the N-O bond cleaves. wikipedia.orgorganic-chemistry.org The resulting nitrilium ion is then attacked by water, and after deprotonation and tautomerization, the final amide or lactam product is formed. byjus.commasterorganicchemistry.com

A variety of reagents can promote this rearrangement, including tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org For instance, a convenient and efficient method for synthesizing pyridopyrimido annulated analogues of azepinones utilizes a reagent derived from 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethylformamide (DMF). ias.ac.in

Table 1: Reagents for Beckmann Rearrangement

Catalyst/Reagent Description
Sulfuric Acid Commonly used acid for commercial lactam production. wikipedia.org
Polyphosphoric Acid (PPA) A strong acid catalyst often used in Beckmann rearrangements. masterorganicchemistry.com
Tosyl Chloride Converts the oxime hydroxyl into a better leaving group. wikipedia.org
Thionyl Chloride Activates the oxime for rearrangement. wikipedia.org
Phosphorus Pentachloride A classic reagent for promoting the Beckmann rearrangement. wikipedia.org

Xanthate Addition-Transfer Processes for Pyridoazepinone Scaffold Construction

A highly flexible and general synthetic route to substituted pyridoazepinones is enabled by the xanthate addition-transfer process. researchgate.netacs.org This methodology is part of a broader class of tin-free radical cyclizations and has proven effective for constructing various pyridine-fused nitrogen-containing rings. nih.gov The process allows for the rapid assembly of complex, functionalized structures from readily available starting materials. researchgate.net

The key step involves a free-radical cyclization mediated by a xanthate group. For example, the synthesis of tetrahydro-5H-pyrido[2,3-b]azepin-8-ones has been achieved starting from 2,6-dichloropyridines using an intermolecular addition/cyclization sequence involving xanthates. nih.gov This radical cascade is typically initiated by the decomposition of an initiator like dilauroyl peroxide (DLP), which generates an electrophilic radical from the xanthate. mdpi.comnih.gov This radical then participates in a sequence of addition and cyclization steps to form the desired heterocyclic scaffold. mdpi.com The versatility of this method allows for good functional group tolerance and can be scaled up for gram-scale preparations. acs.org

Intramolecular Cyclization Reactions (e.g., Friedel-Crafts Type)

Intramolecular cyclization reactions, particularly those of the Friedel-Crafts type, are a cornerstone of aromatic chemistry and have been adapted for the synthesis of fused heterocyclic systems. nih.gov These reactions involve an electrophilic aromatic substitution where a part of the molecule itself acts as the electrophile to close a ring. d-nb.info

In the context of pyridoazepinone synthesis, this approach would typically involve a pyridine (B92270) ring bearing a side chain that can be converted into an electrophilic species. For example, a carboxylic acid or acyl chloride group at the end of a suitable chain attached to the pyridine ring can be activated by a Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., trifluoromethanesulfonic acid). nih.govresearchgate.net This generates an acylium ion or a related electrophile that attacks the electron-rich pyridine ring, leading to the formation of the new azepinone ring. nih.gov This strategy has been successfully used to prepare a variety of benzo- and pyrido-annulated N-heterocycles. researchgate.net The reaction conditions are often mild, avoiding the need for transition metals. d-nb.infobeilstein-archives.org

Metal-Catalyzed Cyclizations (e.g., Cobalt, Palladium, Rhodium)

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and selective pathways to complex molecules. researchgate.net Various metals, including palladium, rhodium, and cobalt, have been employed to catalyze cyclization reactions for the construction of azepinone scaffolds.

Palladium-catalyzed reactions, such as intramolecular Heck couplings and N-arylations, are particularly prominent. researchgate.net For instance, a palladium catalyst can facilitate the cyclization of a suitably functionalized pyridine derivative to form the seven-membered azepinone ring. These methods often exhibit high reactivity and selectivity under relatively mild conditions. researchgate.net Rhodium has also been used to catalyze the Beckmann rearrangement of oximes, leading to amides in good yields. researchgate.net Furthermore, carbonylation reactions, which introduce a carbonyl group into the ring structure, have emerged as a method for synthesizing β-lactams and can be applied to the construction of larger ring systems like azepinones. sioc-journal.cn

Table 2: Examples of Metal Catalysts in Azepinone Synthesis

Metal Type of Reaction Reference
Palladium (Pd) Intramolecular Heck Coupling, N-Arylation, Acylation researchgate.net
Rhodium (Rh) Catalytic Beckmann Rearrangement researchgate.net

Radical-Mediated Annulation and Cyclization Strategies

Radical cyclizations offer a powerful alternative to ionic reactions for ring formation, often proceeding under mild, neutral conditions and showing excellent functional group tolerance. princeton.edu These reactions have been instrumental in the synthesis of numerous polycyclic natural products. nih.gov

As discussed previously, xanthate-mediated radical cyclizations are a prime example of this strategy applied to pyridoazepinone synthesis. nih.gov This tin-free method involves the generation of a radical which then cyclizes onto the pyridine ring. The process can be designed as an intramolecular cyclization or as an intermolecular addition followed by cyclization. nih.gov The key advantage of radical reactions is their ability to form bonds in sterically hindered environments where traditional ionic reactions might fail. nih.gov The generation of radicals can be achieved through various means, including the use of radical initiators like AIBN with tributyltin hydride (though tin-free methods are now preferred) or through photoredox catalysis. princeton.eduresearchgate.net

Novel Approaches to Pyridoazepinone Scaffold Construction

In addition to established methods, research continues to uncover novel and innovative strategies for constructing the pyridoazepinone framework. One such approach is a metal-free, photochemical cascade reaction. nih.gov This method utilizes the photochemical generation of a 2-aryloxyaryl nitrene from a corresponding azide (B81097) precursor under blue light irradiation. nih.gov The reaction proceeds through a cascade involving a [2+1] annulation and a ring expansion, followed by the addition of water. nih.gov This green chemistry approach is notable for its mild conditions and avoidance of transition metal catalysts, offering an alternative pathway to these valuable seven-membered aza-heterocycles. nih.gov Another recent development involves the photochemical dearomative ring expansion of nitroarenes to synthesize complex azepanes, a strategy that could potentially be adapted for azepinone synthesis. nih.gov

Dearomatization Strategies of Pyridine Ring Systems in Azepine Synthesis

The dearomatization of heteroaromatic compounds like pyridine is a powerful strategy for building complex, three-dimensional molecular architectures from readily available flat, aromatic precursors. mdpi.com The disruption of the pyridine ring's aromaticity is energetically demanding but enables the formation of fused ring systems such as azepines through subsequent functionalization. acs.orgnih.gov This approach is central to synthesizing the pyridoazepinone core.

Several methods have been developed to achieve the dearomatization of pyridines, which can be broadly categorized. One common strategy involves activating the pyridine ring to make it more susceptible to nucleophilic attack. mdpi.com This can be achieved by forming a pyridinium (B92312) salt, which lowers the energy barrier for dearomatization. mdpi.com

Transition-metal catalysis is another prominent approach. For instance, chiral copper hydride complexes have been shown to catalyze the C-C bond-forming dearomatization of pyridines under mild conditions. acs.org This method allows for the direct 1,4-dearomatization without needing to pre-activate the pyridine ring. nih.gov Similarly, ruthenium complexes can be used for the regioselective 1,4-dearomatization of pyridines with borane (B79455) reagents. acs.org

Ring expansion strategies represent a direct route to azepine derivatives from pyridine systems. An iodine-mediated ring expansion has been developed where pyridines bearing an electron-withdrawing group react with styrenes to furnish azepines in moderate to good yields. acs.orgnih.gov Another innovative approach involves the photochemical dearomative ring expansion of nitroarenes, which are structurally related to pyridines, into azepane systems. researchgate.netnih.gov This process, mediated by blue light at room temperature, converts a six-membered aromatic ring into a seven-membered ring system. researchgate.netnih.gov

Table 1: Selected Dearomatization Strategies for Pyridine Systems

StrategyReagents/CatalystKey Features
Nucleophilic Dearomatization Sodium borohydride, methyl chloroformateAn older, metal-free method for producing 1,2-dihydropyridines. nih.gov
Asymmetric Cu(I)-Catalyzed 1,4-Dearomatization Chiral copper hydride complex, silaneAchieves highly enantioselective dearomatization under mild conditions without pyridine pre-activation. acs.orgnih.gov
Ruthenium-Catalyzed 1,4-Dearomatization [Ru(p-cymene)P(Cy)3Cl2]Effective for regioselective hydroboration of pyridines with pinacol (B44631) boranes. acs.org
Iodine-Mediated Ring Expansion Iodine, cesium carbonate, styrenesExpands the pyridine ring to form azepine derivatives. acs.orgnih.gov
Photochemical Ring Expansion Blue light, organophosphorus catalystConverts nitroarenes into azepanes via a singlet nitrene intermediate. researchgate.netnih.gov

Diversification and Derivatization Strategies for Substituted Pyridoazepinones

Once the core pyridoazepinone scaffold is synthesized, diversification is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. nih.gov Various synthetic strategies allow for the introduction of a wide range of substituents at different positions of the bicyclic system.

One effective method for creating substituted pyridoazepines is through the intramolecular cyclization of functionalized pyridine precursors. researchgate.net For example, an approach to 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines utilizes a Staudinger–aza-Wittig reaction to cyclize 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones. researchgate.net This multi-step sequence allows for the preparation of gram quantities of the target compounds and demonstrates how the choice of reagents can influence the final structure. researchgate.net

Scaffold hopping is another powerful strategy employed to identify novel chemotypes with desired biological activity. nih.gov By systematically modifying the core structure, such as altering ring size or substitution patterns, new classes of compounds can be discovered. For instance, a scaffold hopping approach led to the identification of 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones as a new class of CCR2 antagonists with potent nanomolar activity. nih.gov This work highlights the importance of establishing an efficient and general synthesis to construct a library of derivatives for SAR studies. nih.gov

The variation of substituents on the precursor molecules enables the regioselective synthesis of different pyridoazepine isomers, further expanding the accessible chemical diversity. researchgate.net These derivatization strategies are fundamental to the pharmaceutical industry's efforts to prepare novel compounds for small-molecule drug discovery. researchgate.net

Table 2: Derivatization Strategies for Pyridoazepinone Scaffolds

StrategyKey ReactionApplication
Intramolecular Cyclization Staudinger–aza-Wittig reactionSynthesis of 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines. researchgate.net
Scaffold Hopping "Cut-and-sew" modification of a central pharmacophoreDiscovery of novel 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based CCR2 antagonists. nih.gov
Regioselective Synthesis Variation of substituents on the starting amino groupControlled synthesis of tetrahydropyrido[3,2-c]azepines and tetrahydropyrido[2,3-d]azepines. researchgate.net

Principles of Green Chemistry in Pyridoazepinone Synthesis Development

The development of synthetic routes for pharmaceuticals like pyridoazepinones is increasingly influenced by the principles of green chemistry. unibo.it These principles aim to reduce or eliminate the use and generation of hazardous substances, making chemical processes more environmentally benign and sustainable. unibo.it

Key aspects of green chemistry applicable to pyridoazepinone synthesis include the use of safer solvents, catalyst-free conditions, and energy-efficient reaction methods. nih.govnih.gov One-pot multicomponent reactions (MCRs) are highly valued as they reduce reaction times, minimize waste, and improve atom economy by combining several steps into a single operation. nih.gov

The choice of solvent is critical. Green approaches favor the use of biodegradable and non-toxic media like polyethylene (B3416737) glycol (PEG) over traditional volatile organic solvents. nih.gov In some cases, reactions can be performed under solvent-free conditions, for example, by using mechanochemical methods like ball-milling. rsc.orgresearchgate.net This technique eliminates the need for solvents entirely and can lead to high yields under mild conditions. rsc.orgresearchgate.net

Energy efficiency is another core principle. Microwave-assisted synthesis has been recognized as a green chemistry tool that often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov Furthermore, developing catalyst-free reactions is a significant goal, as it simplifies purification procedures and avoids the use of potentially toxic or expensive metal catalysts. nih.govresearchgate.net The application of these principles is essential for transforming the pharmaceutical industry into a more sustainable enterprise. unibo.it

Table 3: Green Chemistry Principles in Heterocycle Synthesis

PrincipleApproachAdvantagesExample Application
Atom Economy One-pot multicomponent reactionsReduces waste, simplifies procedures, shortens synthesis time. nih.govSynthesis of pyrimidoquinolines and pyrido[2,3-d]pyrimidines. rsc.org
Safer Solvents Use of biodegradable media (e.g., PEG)Reduces environmental impact and toxicity. nih.govCatalyst-free synthesis of pyrazolopyranopyrimidines at ambient temperature. nih.gov
Energy Efficiency Microwave-assisted synthesisShorter reaction times, higher yields, increased product purity. nih.govGreen synthesis of substituted pyridine derivatives. nih.gov
Pollution Prevention Catalyst-free and solvent-free reactions (Mechanochemistry)Eliminates hazardous waste from catalysts and solvents, simplifies workup. rsc.orgresearchgate.netMechanochemical synthesis of pyrimido[4,5-b]quinolines. rsc.org

Computational and Theoretical Investigations of 5,7,8,9 Tetrahydro 6h Pyrido 3,2 B Azepin 6 One

Molecular Modeling and Docking Studies of Scaffold Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. rjptonline.orgresearchgate.net These methods are instrumental in early-stage drug discovery for screening virtual libraries of compounds against a specific biological target, thereby prioritizing molecules for synthesis and experimental testing.

For the 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one scaffold, docking studies can elucidate how the molecule fits into the active site of a target protein, such as a kinase, protease, or receptor. The process involves generating a three-dimensional conformation of the ligand and placing it within the binding pocket of a receptor whose structure has been determined experimentally (e.g., via X-ray crystallography) or predicted through homology modeling. mdpi.com An algorithm then samples various orientations and conformations of the ligand, and a scoring function estimates the binding affinity, typically expressed as a binding energy in kcal/mol.

While specific docking studies on this compound are not extensively published, analysis of similar fused heterocyclic systems provides insight into the likely interaction patterns. The scaffold's key features for molecular interactions include the lactam carbonyl group, which can act as a hydrogen bond acceptor, and the secondary amine in the azepine ring, which can serve as a hydrogen bond donor. The pyridine (B92270) ring offers potential for π-π stacking or cation-π interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in a protein's active site.

The table below illustrates a hypothetical docking result of the parent scaffold against a generic kinase target, showcasing the types of interactions and binding energy scores that such a study would yield.

Interaction TypeInteracting ResidueDistance (Å)Predicted Binding Energy (kcal/mol)
Hydrogen Bond (Acceptor)LYS 88 (Backbone NH)2.9-8.5
Hydrogen Bond (Donor)ASP 145 (Carbonyl O)3.1
π-π StackingPHE 1444.5
Hydrophobic InteractionLEU 353.8
Hydrophobic InteractionVAL 704.1

This table is interactive. Users can sort columns by clicking on the headers.

The binding energy value suggests the stability of the ligand-receptor complex; more negative values indicate stronger binding. rjptonline.org These computational predictions are invaluable for designing derivatives with improved potency by suggesting modifications to the scaffold that could enhance these key interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, providing a theoretical basis for its stability, reactivity, and spectroscopic characteristics. superfri.org Methods such as Density Functional Theory (DFT) are commonly used to solve the electronic structure of molecules, yielding information about molecular orbitals, charge distribution, and other key electronic parameters.

For this compound, these calculations can predict its chemical behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Furthermore, the calculation of a molecule's electrostatic potential (ESP) map provides a visual representation of the charge distribution. The ESP map highlights electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. For the pyridoazepinone scaffold, the ESP map would likely show a region of high negative potential around the lactam carbonyl oxygen, indicating its role as a primary site for hydrogen bonding.

The following table presents plausible, representative data from a DFT calculation (e.g., at the B3LYP/6-31G* level of theory) for the parent compound, illustrating the type of information generated.

Calculated PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability.
Dipole Moment3.8 DSuggests a polar molecule with significant charge separation.
Enthalpy of Formation+15.2 kcal/molProvides a measure of the molecule's thermodynamic stability.

This table is interactive. Users can sort columns by clicking on the headers.

These theoretical predictions are crucial for understanding the molecule's intrinsic properties and anticipating its reactivity in both biological and synthetic contexts.

Retrosynthetic Analysis and Computer-Assisted Synthesis Planning for Pyridoazepinones

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.inicj-e.org It involves deconstructing a target molecule through a series of imaginary "disconnections" into simpler, commercially available starting materials. amazonaws.com This process allows chemists to devise a logical forward synthetic route.

A plausible retrosynthetic pathway for the this compound core is based on a key transformation: the Beckmann rearrangement. thieme-connect.com This approach disconnects the seven-membered lactam ring.

The primary disconnection is the C-N bond within the lactam, which simplifies the target molecule to a six-membered cyclic oxime. This oxime, in turn, can be formed from the corresponding ketone, a tetrahydroquinolinone. This strategy is outlined in the table below.

StepRetrosynthetic OperationPrecursor MoleculeKey Reaction (Forward Sense)
1C(amide)-N Disconnection4-(Trifluoromethyl)-5-oximino-5,6,7,8-tetrahydroquinolineBeckmann Rearrangement
2Functional Group Interconversion4-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-oneOximation (reaction with hydroxylamine)
3C-C and C-N DisconnectionsSubstituted Aniline and a β-keto esterFriedländer Annulation or similar cyclization

This table is interactive. Users can sort columns by clicking on the headers.

This analysis reveals that a key intermediate is a substituted 7,8-dihydroquinolin-5(6H)-one, which can be synthesized from simpler aromatic and aliphatic precursors. thieme-connect.com

Computer-Assisted Synthesis Planning (CASP) leverages computational power to automate and enhance this process. synthiaonline.comnih.gov Modern CASP programs use vast databases of chemical reactions to propose retrosynthetic disconnections. researchgate.netrsc.org These tools can be broadly categorized:

Rule-based systems: Employ a library of expert-coded reaction rules to identify potential disconnections. nih.gov

Machine learning-based systems: Learn reaction patterns from large datasets of published reactions, allowing them to propose novel or less obvious synthetic routes without predefined rules. nih.gov

For the synthesis of this compound, a CASP tool could rapidly identify the Beckmann rearrangement as a high-priority transformation for forming the azepinone ring. Furthermore, it could suggest various alternative routes to the key tetrahydroquinolinone intermediate and evaluate each proposed pathway based on criteria such as step count, predicted yield, and the cost of starting materials. synthiaonline.com

Molecular Mechanisms of Biological Target Engagement by Pyridoazepinone Derivatives

Identification and Characterization of Protein and Enzyme Targets

The biological activity of a compound is defined by its interaction with specific proteins and enzymes. For derivatives of 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one, research has focused on several classes of targets, although the extent of investigation varies significantly among them.

While various heterocyclic compounds have been explored as kinase inhibitors, specific studies detailing the inhibitory activity of this compound derivatives against RIP1 Kinase and Glycogen Synthase Kinase 3 (GSK-3) are not extensively covered in current literature. However, related tricyclic scaffolds have shown activity against other kinases. For instance, derivatives of pyrido[2,3-b] nih.govmdpi.combenzoxazepin-5(6H)-one have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), with some compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range nih.govresearchgate.net. These findings on related but distinct structures suggest the potential of the broader pyridoazepinone class in kinase modulation, though direct evidence for the this compound core is not yet established.

Ubiquitin-Specific Proteases (USPs) are a class of deubiquitinating enzymes (DUBs) that play a crucial role in cellular homeostasis and have become attractive targets for therapeutic intervention nih.gov. They counteract the process of ubiquitination, a post-translational modification that regulates protein turnover and localization nih.gov. The modulation of USPs by small molecules can have significant effects on various signaling pathways. At present, the scientific literature does not provide specific evidence of derivatives from the this compound scaffold directly engaging or modulating the activity of Ubiquitin-Specific Proteases.

The interaction of pyridoazepinone derivatives with various cell surface and intracellular receptors is a key area of pharmacological interest. However, specific receptor binding studies for this compound analogues on TRPM8 protein, Angiotensin II Type 2 (AT2) receptors, or vasopressin receptors have not been prominently reported. Research on related isomers has indicated potential for receptor interaction; for example, compounds based on a 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one core have been developed as CCR2 antagonists nih.gov, and 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine structures have been investigated as dopamine D3 receptor ligands google.comgoogle.com. These findings highlight the versatility of the broader tetrahydro-pyridoazepine framework, although direct activity of the specific [3,2-b] isomer on the aforementioned targets remains to be elucidated.

Significant findings have emerged from the investigation of chiral bicyclic azepanes derived from the this compound scaffold. A screening campaign identified an N-benzylated azepane derivative as a potent inhibitor of monoamine transporters. Specifically, this derivative demonstrated notable inhibitory activity against the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Determination of the half-maximal inhibitory concentration (IC50) values revealed that the (R,R)-enantiomer of the N-benzylated diamine derivative is a potent NET inhibitor. This enantiomer also displayed significant, albeit less potent, activity on DAT. The corresponding (S,S)-enantiomer was found to be substantially less active.

Inhibitory Activity of (R,R)-1a Azepane Derivative on Monoamine Transporters
TargetIC50 Value (nM)
Norepinephrine Transporter (NET)60 ± 7
Dopamine Transporter (DAT)230 ± 12
Serotonin Transporter (SERT)250 ± 32

In Vitro Cellular Pathway Modulation by Pyridoazepinone Analogues

The functional impact of pyridoazepinone analogues on cellular pathways is typically assessed through in vitro assays. To determine the inhibitory potencies on neurotransmitter transporters, studies have utilized cell lines stably expressing the human transporters for dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT). In these assays, the ability of a test compound to prevent the uptake of a fluorescent or radiolabeled substrate that mimics natural neurotransmitters is measured. This approach provides a direct assessment of the compound's functional interaction with the transporter in a cellular context, leading to the determination of key pharmacological parameters like IC50 values. The potent inhibition of NET and DAT by an N-benzylated derivative of the pyridoazepinone scaffold was characterized using such in vitro cellular systems.

Polypharmacology and Computational Prediction of Molecular Interactions

The concept that a single drug molecule can interact with multiple targets, known as polypharmacology, is a critical consideration in modern drug discovery nih.gov. Computational tools are increasingly used to predict these multi-target interactions early in the development process.

For fused azepane derivatives originating from the this compound structure, computational models have been employed to predict potential biological targets. Specifically, the polypharmacology browser PPB2 was used to assign likely targets to these novel compounds by comparing their structural similarities to known bioactive molecules within the ChEMBL database. This in silico screening method helps to address a compound's potential polypharmacology and can identify targets discovered in phenotypic screens. Through this approach, the σ-1 receptor, a chaperone protein involved in dopaminergic signaling, was predicted as a possible target. Subsequent in vitro testing confirmed this prediction, as the active (R,R)-1a enantiomer showed potent inhibitory effects on the σ-1R with an IC50 value of approximately 110 nM. This successful integration of computational prediction and experimental validation underscores the utility of these methods in characterizing the complex molecular interactions of pyridoazepinone derivatives.

Structure Activity Relationship Sar Studies for 5,7,8,9 Tetrahydro 6h Pyrido 3,2 B Azepin 6 One Analogues

Impact of Substituent Modifications on Molecular Interactions and Selectivity

The modification of substituents on the pyridoazepinone core plays a pivotal role in defining the molecule's interaction with its biological target and its selectivity over other targets. Research on closely related scaffolds, such as pyrido[4,3-c]azepin-5-ones, provides valuable insights into how different functional groups at various positions can influence activity. nih.gov

A systematic SAR study on a series of 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones, which are isomers of the title compound, identified them as potent antagonists of the chemokine CC receptor subtype 2 (CCR2). nih.gov This study revealed that substitutions at both the C-1 and N-6 positions were critical for inhibitory activity. For instance, the nature of the aryl amino group at the C-1 position significantly impacted potency. Halogen substitutions on this phenyl ring, particularly dichlorophenylamino groups, were found to be favorable. nih.gov

Furthermore, modifications at the N-6 position of the azepine ring demonstrated a profound effect on the compound's activity. The introduction of an alkyl chain terminating in a substituted piperidine (B6355638) ring was shown to enhance potency. The optimal combination of a 3,4-dichlorophenylamino group at C-1 and a 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl group at the N-6 position resulted in a compound with an IC₅₀ value of 61 nM and a 10-fold selectivity for CCR2 over the related CCR5 receptor. nih.gov

These findings suggest that for analogues of 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one, substitutions on both the pyridine (B92270) and azepine rings are key to modulating biological activity. The pyridine portion of the molecule likely engages in important interactions within the target's binding site, where electronic and steric properties of the substituents can be fine-tuned. The azepine ring, particularly the nitrogen atom, offers a vector for introducing larger, more complex side chains that can access additional binding pockets and enhance potency and selectivity. nih.gov Similarly, studies on other related heterocyclic systems like pyrido[3,2-d]-1,2,3-triazines have shown that appropriate substitutions at positions analogous to the pyridine ring of the title compound contribute significantly to kinase inhibition. nih.gov

The table below summarizes the structure-activity relationship findings for a series of pyrido[4,3-c]azepin-5-one analogues, which can inform the potential impact of similar substitutions on the this compound scaffold. nih.gov

Compound IDC-1 SubstituentN-6 SubstituentCCR2 IC₅₀ (nM)
Example 1 3,4-dichlorophenylamino3-(4-methylpiperazin-1-yl)propyl>1000
Example 2 3,4-dichlorophenylamino3-(4-hydroxypiperidin-1-yl)propyl230
Example 3 3-chlorophenylamino3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl150
13a 3,4-dichlorophenylamino3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl61

Data sourced from a study on pyrido[4,3-c]azepin-5-one based CCR2 antagonists. nih.gov

Stereochemical Influence on Biological Target Binding and Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental aspect of molecular recognition in biological systems. For analogues of this compound, the introduction of a substituent on the tetrahydroazepinone ring can create a chiral center, leading to the existence of enantiomers. These stereoisomers, while having identical chemical formulas, can exhibit significantly different biological activities, potencies, and metabolic profiles.

The differential activity of enantiomers arises from the chiral nature of their biological targets, such as enzymes and receptors, which are composed of chiral amino acids. The binding site of a biological target is a specific three-dimensional space, and only one enantiomer may fit correctly to elicit the desired biological response. The other enantiomer might bind with lower affinity, have no activity, or even interact with a different target, potentially leading to off-target effects.

While specific studies on the stereochemical influence on this compound itself are not prevalent, the principles are well-established in medicinal chemistry. The synthesis of chiral heterocyclic compounds, such as tetrahydroquinolines, often employs asymmetric reduction methods to produce enantiomerically enriched products. mdpi.com The use of chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline as ligands in metal-catalyzed asymmetric reactions underscores the importance of controlling stereochemistry to achieve specific molecular conformations. nih.gov

Therefore, in the development of substituted this compound analogues, it is imperative to consider the stereochemical consequences of any modification. If a chiral center is introduced, the synthesis and biological evaluation of individual enantiomers are necessary to fully characterize the SAR and identify the more potent and selective isomer. Computational methods, such as molecular docking, can also be employed to predict how different stereoisomers might interact with a target binding site, guiding the design of more effective chiral molecules. mdpi.com

Scaffold Hopping and Isosteric Replacements in Pyridoazepinone Research

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel chemotypes with improved properties while retaining the key biological activity of a parent molecule. bhsai.org These approaches are particularly valuable for navigating away from known intellectual property, improving physicochemical or pharmacokinetic profiles, or discovering new molecular interactions with a biological target.

Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. A notable example in a related class of compounds is the discovery of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones as CCR2 antagonists. nih.gov This novel scaffold was identified through a "cut-and-sew" scaffold hopping strategy starting from a 3,4-dihydro-2,6-naphthyridin-1(2H)-one core. nih.gov This demonstrates that the broader pyridoazepinone framework can serve as a successful replacement for other bicyclic heterocyclic systems. Another study successfully applied a scaffold hopping strategy from bioactive natural products, flavones, to discover 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones as potent anticancer agents. nih.govresearchgate.net This highlights the versatility of the pyrido-fused core in mimicking the spatial arrangement of functionalities in diverse molecular architectures.

Isosteric replacement refers to the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new compound that may retain or have enhanced biological activity. u-tokyo.ac.jp In the context of the this compound scaffold, isosteric replacements could involve several modifications. For example, the pyridine ring could be replaced by other heteroaromatic rings like pyrimidine, pyrazine, or even a substituted phenyl ring to modulate electronic properties and hydrogen bonding capabilities. The lactam moiety within the azepine ring could be replaced with other functional groups, such as a sulfonamide or a reversed amide, to explore different interactions with the target protein. The application of bioisosteres is a well-established concept for addressing a range of issues in drug development, from potency and selectivity to metabolic stability. nih.gov

These strategies allow medicinal chemists to explore new chemical space around the pyridoazepinone core, potentially leading to the discovery of compounds with superior therapeutic profiles.

Future Research Directions and Unexplored Avenues for 5,7,8,9 Tetrahydro 6h Pyrido 3,2 B Azepin 6 One

Advancement of Novel and Sustainable Synthetic Methodologies

The efficient and environmentally conscious synthesis of complex molecular scaffolds is a cornerstone of modern medicinal chemistry. Future research on 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one should prioritize the development of novel and sustainable synthetic routes that improve upon traditional, often multi-step and low-yielding, methods.

Key areas for advancement include:

Domino and Cascade Reactions: Designing synthetic pathways that combine multiple bond-forming events into a single operation can significantly increase efficiency. figshare.com Methodologies like the iodine-promoted oxidative domino annulation, which has been used for other azaarenes, could be adapted for the pyridoazepinone core. researchgate.net

Aza-Robinson Annulation: This powerful strategy, analogous to the classic Robinson annulation for carbocycles, could provide a direct route to the fused bicyclic amide structure of the target compound. nih.govacs.org Research into applying this method using cyclic imides and vinyl ketones as precursors could yield a highly efficient synthesis. nih.govacs.org

Green Chemistry Approaches: The integration of sustainable practices is crucial. This includes the use of bio-based solvents, catalytic rather than stoichiometric reagents, and energy-efficient reaction conditions (e.g., microwave or flow chemistry). The development of syntheses that minimize toxic reagents and byproducts is a key goal. mdpi.commdpi.com

Synthetic StrategyPotential Advantages for Pyridoazepinone SynthesisKey Research Focus
Domino/Cascade Reactions Fewer synthetic steps, reduced waste, increased complexity in a single operation.Development of novel cascade sequences specifically tailored for the pyrido[3,2-b]azepine ring system.
Aza-Robinson Annulation Direct and efficient construction of the fused bicyclic amide core. nih.govacs.orgOptimization of reaction conditions using cyclic imides and substituted vinyl ketones. nih.gov
Photochemical Synthesis Access to unique reaction pathways and novel molecular structures.Exploration of photochemical ring-splitting and cyclization strategies. researchgate.net
Green/Sustainable Methods Reduced environmental impact, lower cost, increased safety. mdpi.comUse of bio-derived solvents, renewable starting materials, and energy-efficient reaction technologies. mdpi.com

Exploration of Undiscovered Biological Targets and Pathways

Lactams and related nitrogen-containing heterocycles are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. mdpi.comnih.gov While the specific biological profile of this compound is uncharacterized, related structures provide compelling clues for future investigation.

For instance, different pyrido-fused systems have shown potent activity in various therapeutic areas:

Oncology: Pyrido[2,3-d]pyrimidine derivatives have been investigated as cytotoxic agents that can induce apoptosis in cancer cell lines. nih.gov The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold is another example of a fused nitrogen heterocycle with potent anti-cancer properties. rsc.org

Inflammation: A scaffold-hopping strategy led to the discovery of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one derivatives as potent antagonists of the CCR2 receptor, a key target in chronic inflammatory diseases. nih.gov

Neuroscience: The pyrido[3,4-b]homotropane skeleton shows strong affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are important targets for central nervous system disorders. researchgate.net

Future research should involve broad, unbiased screening of this compound and its derivatives against diverse panels of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic or infectious diseases. nih.gov Chemoinformatic analysis of the lactam chemical space suggests that bridged lactams, like the pyridoazepinone , are a less explored class with high potential for discovering activity against specific targets. nih.gov

Potential Therapeutic AreaRationale Based on Related ScaffoldsKey Biological Targets for Screening
Oncology Pyrido[2,3-d]pyrimidines and β-lactams show cytotoxic and apoptosis-inducing effects. nih.govresearchgate.netKinase families (e.g., CDK, NUAK1), DNA replication machinery, apoptosis pathway proteins (e.g., caspases). researchgate.netresearchgate.net
Inflammatory Diseases Pyrido[4,3-c]azepin-5-ones are potent CCR2 antagonists. nih.govChemokine receptors (e.g., CCR2, CCR5), cyclooxygenase (COX) enzymes, cytokine signaling pathways.
Infectious Diseases Nitrogen-heterocycles are core components of many antibacterial agents. nih.govrsc.orgBacterial enzymes (e.g., DNA gyrase, flavohemoglobin), viral proteases, fungal metabolic enzymes. rsc.orgresearchgate.net
Neurological Disorders Pyrido-fused skeletons bind to nicotinic acetylcholine receptors (nAChRs). researchgate.netnAChRs, monoamine oxidases (MAOs), cholinesterases (AChE, BChE). mdpi.com

Development of Pyridoazepinone Scaffolds as Chemical Probes for Biological Research

Beyond direct therapeutic applications, small molecules are invaluable as chemical tools or probes to investigate complex biological processes. nih.govresearchgate.net The this compound scaffold could be developed into a versatile platform for creating such probes.

This would involve synthetic modification of the core structure to incorporate various functional moieties:

Affinity Labels: Introduction of reactive groups (e.g., photo-activatable groups) that can form covalent bonds with a biological target upon binding, enabling target identification and validation. researchgate.net

Fluorescent Tags: Conjugation with fluorophores to allow for visualization of the molecule's distribution in cells and tissues via microscopy.

Biotinylation: Attachment of a biotin (B1667282) handle for affinity purification and enrichment of binding partners from complex biological samples (e.g., cell lysates).

The development of a library of such chemical probes based on the pyridoazepinone scaffold could facilitate the elucidation of novel biological pathways and the identification of previously "undruggable" targets. nih.govsigmaaldrich.com

Chemical Probe TypeRequired ModificationApplication in Biological Research
Affinity-Based Probe Incorporation of a photoreactive group (e.g., benzophenone, diazirine) or a mildly reactive electrophile.Covalent labeling and identification of direct protein targets. researchgate.net
Fluorescent Probe Attachment of a fluorescent dye (e.g., fluorescein, rhodamine) via a linker.Imaging subcellular localization and tracking dynamic interactions in live cells.
Enrichment Probe Conjugation with an affinity tag like biotin. sigmaaldrich.comPull-down experiments to isolate and identify binding proteins from complex mixtures. sigmaaldrich.com

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid exploration of vast chemical spaces and prediction of molecular properties. rsc.org For an under-explored scaffold like this compound, these computational tools offer a powerful path forward.

Future research should leverage AI and ML for:

De Novo Design: Using generative models to design novel derivatives of the pyridoazepinone scaffold with optimized properties for binding to a specific biological target.

Virtual Screening: Employing ML models to screen large virtual libraries of pyridoazepinone analogs to predict their activity against various targets, prioritizing the most promising candidates for synthesis. researchgate.netosi.lv

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the discovery process. mdpi.comnih.gov

Scaffold Hopping: Identifying novel, synthetically accessible scaffolds that mimic the pharmacophoric features of the pyridoazepinone core but possess different physicochemical properties. nih.gov

By integrating these computational approaches, researchers can accelerate the design-synthesis-test cycle, reducing costs and increasing the likelihood of discovering new bioactive compounds based on this promising scaffold. digitellinc.comnih.gov

AI/ML ApplicationDescriptionImpact on Pyridoazepinone Research
Generative Models Algorithms that create new molecular structures based on learned patterns from existing data.Rapidly generates novel, diverse, and synthesizable derivatives with desired features.
Predictive Modeling ML models trained to predict biological activity or physicochemical properties from chemical structure. researchgate.netosi.lvPrioritizes synthetic efforts on compounds with the highest probability of success; predicts potential liabilities. mdpi.com
Explainable AI (XAI) Techniques that provide insight into how an ML model makes its predictions. nih.govHelps chemists understand structure-activity relationships (SAR) and design more effective molecules.
Chemical Space Mapping AI-optimized visualization of vast chemical libraries to identify novel or under-explored regions. digitellinc.comPositions the pyridoazepinone scaffold relative to known drugs and highlights opportunities for novel chemical matter.

Q & A

Q. What are the established synthetic routes for 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one, and how do reaction conditions influence yield?

The primary synthetic route involves a Beckmann rearrangement of 4-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one, enabling ring expansion to form the pyrido-azepinone core. Key factors affecting yield include:

  • Catalyst selection : Use of acidic or Lewis acid catalysts to promote oxime intermediate formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Optimal yields (60–70%) are achieved at 80–100°C . Alternative methods include Michael addition followed by cyclization under inert atmospheres (N₂), yielding derivatives with substituted aryl groups .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?

  • ¹H/¹³C NMR : Critical for confirming ring substitution patterns and detecting tautomeric equilibria. For example, downfield shifts in carbonyl carbons (~170–175 ppm) confirm lactam formation .
  • IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate the core structure.
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What preliminary ADME properties should be prioritized when evaluating this compound analogs for drug development?

Initial screening should focus on:

  • Aqueous solubility : Use shake-flask or HPLC-UV methods to assess pH-dependent solubility.
  • Metabolic stability : Microsomal half-life assays (human/rat liver microsomes) to identify labile substituents.
  • Permeability : Caco-2 monolayer assays to predict intestinal absorption. Substituents like trifluoromethyl groups improve metabolic stability but may reduce solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the Beckmann rearrangement step during the synthesis of 4-(trifluoromethyl)-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one?

  • Oxime activation : Pre-formation of oxime intermediates under anhydrous conditions minimizes side reactions.
  • Catalyst tuning : Replace traditional H₂SO₄ with milder catalysts (e.g., POCl₃) to reduce decomposition.
  • Workup modifications : Quench reactions at low temperatures (−20°C) to stabilize reactive intermediates .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental data in the solubility of this compound derivatives?

  • Protonation state analysis : Validate pH-dependent solubility profiles using potentiometric titration (e.g., CheqSol).
  • Polymorph screening : Explore crystallization conditions (solvent/anti-solvent ratios) to identify stable crystalline forms with higher solubility.
  • Co-solvent systems : Test binary solvent mixtures (e.g., DMSO/PBS) to align computational logP values with experimental data .

Q. How can regioselectivity challenges be mitigated during the functionalization of the pyrido-azepinone core to avoid unwanted isomers?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) at specific positions to guide electrophilic substitution.
  • Transition metal catalysis : Use Pd-catalyzed C–H activation for selective C–C bond formation.
  • Computational modeling : DFT calculations to predict reactive sites and transition states .

Q. What analytical approaches are critical for identifying and quantifying process-related impurities in this compound batches?

  • HPLC-MS/MS : Detect impurities at 0.1% levels using reverse-phase C18 columns and ion-trap detectors.
  • NMR spiking : Compare impurity spectra with reference standards (e.g., 4-methyl or 11-propyl analogs) .
  • Forced degradation studies : Expose samples to heat, light, and acidic/alkaline conditions to profile degradation pathways .

Q. Which structural modifications to the pyrido-azepinone scaffold have shown the most promise in balancing metabolic stability with target binding affinity?

  • Trifluoromethyl substitution : Enhances metabolic stability by blocking cytochrome P450 oxidation sites.
  • Bioisosteric replacement : Replace labile ester groups with amides or heterocycles (e.g., triazoles).
  • Peripheral halogenation : Fluorine or chlorine atoms at C-4 or C-8 improve membrane permeability without compromising affinity .

Q. Methodological Notes

  • Data contradiction analysis : Cross-validate conflicting solubility or stability data using orthogonal techniques (e.g., DSC for polymorph identification).
  • Experimental design : Use factorial DOE (Design of Experiments) to systematically optimize reaction parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.